molecular formula C20H32 B036324 ent-Kaurene CAS No. 562-28-7

ent-Kaurene

Cat. No.: B036324
CAS No.: 562-28-7
M. Wt: 272.5 g/mol
InChI Key: ONVABDHFQKWOSV-GCLMUHHRSA-N
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Description

NKS-01 is a small molecule drug that acts as an aromatase inhibitor. It was initially developed by Snow Brand Milk Products Co., Ltd. and is primarily used in the treatment of hormone-dependent cancers, such as breast cancer . The molecular formula of NKS-01 is C19H24O4 .

Preparation Methods

NKS-01 can be synthesized through several methods :

Comparison with Similar Compounds

NKS-01 is unique among aromatase inhibitors due to its specific structure and mechanism of action . Similar compounds include :

    Aminoglutethimide: Another aromatase inhibitor used in the treatment of hormone-dependent cancers.

    4-Hydroxyandrostenedione: A steroidal aromatase inhibitor used in the treatment of breast cancer.

    Letrozole: A non-steroidal aromatase inhibitor used in the treatment of breast cancer.

NKS-01 stands out due to its specific synthetic routes and the unique microbial hydroxylation steps involved in its preparation .

Biological Activity

Introduction

Ent-kaurene is a tetracyclic diterpene that serves as a precursor in the biosynthesis of gibberellins (GAs), a class of plant hormones essential for various growth and developmental processes. This compound has garnered attention not only for its role in plant biology but also for its potential therapeutic applications, particularly in cancer treatment and other biological activities. This article synthesizes research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Biosynthesis and Metabolism

This compound is synthesized from geranylgeranyl diphosphate (GGDP) through the action of two key enzymes: ent-copalyl diphosphate synthase (CPS) and this compound synthase (KS). These enzymes catalyze the cyclization of GGDP to produce this compound, which is subsequently converted into bioactive gibberellins through oxidation reactions facilitated by cytochrome P450 monooxygenases .

Table 1: Key Enzymes in this compound Biosynthesis

EnzymeFunctionSource
CPSConverts GGDP to ent-copalyl diphosphatePlants, fungi
KSConverts ent-copalyl diphosphate to this compoundPlants, fungi
P450Oxidizes this compound to gibberellinsPlants

Antitumor Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated several natural derivatives of this compound and found that compound 13 showed the strongest activity with IC50 values around 2.5 μM in HT29 (colon cancer), HepG2 (hepatocellular carcinoma), and B16-F10 (murine melanoma) cell lines . The mechanism appears to involve selective induction of apoptosis rather than necrosis, suggesting a targeted therapeutic approach.

The antitumor activity of this compound derivatives may be attributed to their ability to induce cell cycle arrest and apoptosis. In specific studies, it was noted that these compounds could initiate G2/M-phase arrest followed by apoptotic pathways at higher concentrations. This dual mechanism indicates the potential for using this compound derivatives in targeted cancer therapies .

Case Study: JDA-202

JDA-202, a natural this compound diterpenoid isolated from Isodon rubescens, was investigated for its anticancer efficacy against esophageal cancer. The study revealed that JDA-202 upregulated peroxiredoxin I (Prx I) in cancer tissues and inhibited its activity, leading to increased reactive oxygen species (ROS) accumulation and subsequent apoptosis in cancer cells. Importantly, JDA-202 demonstrated significant tumor growth inhibition without causing noticeable toxicity in vivo .

Other Biological Activities

Beyond antitumor effects, this compound has been associated with various biological functions, including:

  • Antifungal Activity : Compounds derived from this compound have shown effectiveness against fungal pathogens, which could be beneficial in agricultural applications .
  • Anti-inflammatory Effects : Some studies suggest that this compound derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Properties

CAS No.

562-28-7

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

(1R,4S,9S,10S,13S)-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane

InChI

InChI=1S/C20H32/c1-14-12-20-11-8-16-18(2,3)9-5-10-19(16,4)17(20)7-6-15(14)13-20/h15-17H,1,5-13H2,2-4H3/t15-,16-,17+,19-,20-/m0/s1

InChI Key

ONVABDHFQKWOSV-GCLMUHHRSA-N

SMILES

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)C

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@]34[C@@H]2CC[C@@H](C3)C(=C)C4)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)C

melting_point

50°C

physical_description

Solid

Synonyms

(-)-Kaur-16-ene; (±)-Kaura-16-ene; ent-16-Kaurene; ent-Kaurene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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